

An In-depth Technical Guide on the Toxicity and Ecotoxicity of Carbon Tetrabromide

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Compound of Interest

Compound Name: Carbon tetrabromide

Cat. No.: B125887

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Abstract: **Carbon tetrabromide** (CBr₄), or tetrabromomethane, is a halogenated organic compound used as a solvent and an intermediate in chemical manufacturing.[1] This document provides a comprehensive technical overview of its known toxicological and ecotoxicological properties, intended for researchers, scientists, and drug development professionals. It consolidates available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows. The primary target organs for **carbon tetrabromide** toxicity are the liver, kidneys, and central nervous system, with effects including irritation to the skin, eyes, and respiratory tract.[2] The mechanism of toxicity is believed to be analogous to that of carbon tetrachloride, involving metabolic activation to form reactive free radicals. Ecotoxicological data are limited, but the compound is classified as a marine pollutant and possesses a moderate potential for bioconcentration.[1]

Mammalian Toxicity

Carbon tetrabromide exposure can occur through inhalation, ingestion, and dermal contact, leading to a range of acute and chronic health effects.[3]

Acute Toxicity

Acute exposure to **carbon tetrabromide** is harmful if swallowed and can cause severe irritation and damage to the skin and eyes.[2] High concentrations of its vapors can be narcotic, and significant exposure may lead to effects on the nervous system, liver, and kidneys, potentially causing unconsciousness.[1]

Table 1: Acute Toxicity of **Carbon Tetrabromide**

Endpoint	Species	Route of Administration	Value	Reference
LD ₅₀	Rat	Oral	1,800 mg/kg	[4]
LD ₅₀	Mouse	Intravenous	56 mg/kg	[5]
LD ₅₀	Mouse	Subcutaneous	298 mg/kg	[6]

Target Organ Effects

The primary organs affected by **carbon tetrabromide** are the liver, kidneys, and central nervous system. Repeated or long-term exposure may have pronounced effects on the liver.[2]

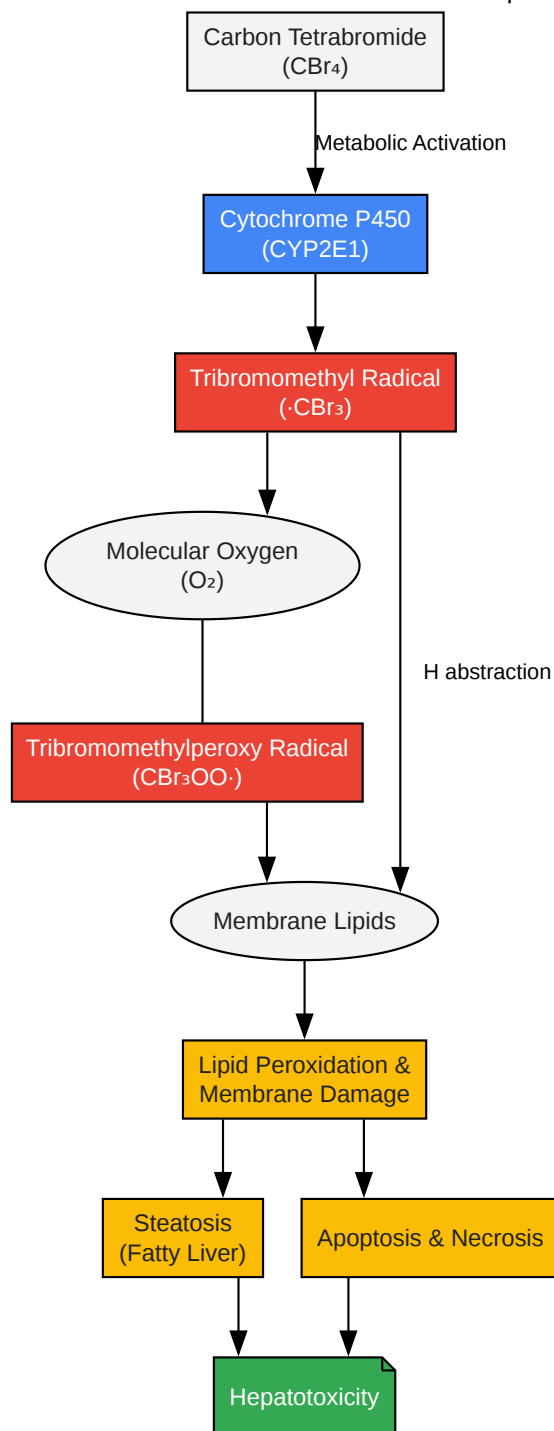
- **Hepatic Effects:** **Carbon tetrabromide** is considered an occupational hepatotoxin.[1] It may cause liver damage, including irregularities and potential fatty degeneration, similar to the well-documented effects of carbon tetrachloride.[7]
- **Renal Effects:** Studies in rats have shown that **carbon tetrabromide** can induce renal dysfunction.[8] It may damage the kidneys upon repeated exposure.[2]
- **Neurological Effects:** Vapors are narcotic in high concentrations.[1] Systemic effects can include dizziness, drowsiness, and potential respiratory arrest.
- **Dermal and Ocular Effects:** The compound is corrosive and causes serious eye damage, including intense tearing (lacrimation).[2] It is also a skin irritant, capable of causing severe burns upon contact.[2]
- **Respiratory Effects:** Inhalation can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially pulmonary edema, with symptoms that may be delayed. [2]

Mechanism of Toxicity

While specific mechanistic studies on **carbon tetrabromide** are less common than for its chlorinated analog, carbon tetrachloride, the pathway is presumed to be similar. The toxicity is

driven by its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1.^[9] This process generates the highly reactive tribromomethyl free radical ($\cdot\text{CBr}_3$). This radical can then initiate a cascade of damaging cellular events, including lipid peroxidation of cellular membranes, covalent binding to macromolecules, and disruption of calcium homeostasis, ultimately leading to cell death and organ damage.^[9]

Proposed Mechanism of Carbon Tetrabromide Hepatotoxicity

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Caption: Proposed metabolic activation of CBr₄ and downstream cellular damage.

Ecotoxicity

Information regarding the specific ecotoxicity of **carbon tetrabromide** is limited. However, its physical and chemical properties provide insight into its potential environmental impact.

Environmental Fate and Bioaccumulation

Carbon tetrabromide is insoluble in water and denser than it, suggesting it will sink in aquatic environments.^{[1][3]} It has an estimated Koc value of 49, indicating very high mobility in soil.^[1] Volatilization from moist soil surfaces may be a significant fate process.^[1] The potential for bioconcentration in aquatic organisms is considered moderate, based on its bioconcentration factor (BCF).^[1]

Table 2: Environmental Fate Properties of **Carbon Tetrabromide**

Parameter	Value	Interpretation	Reference
log Kow	3.42	Moderate lipophilicity	^[1]
Water Solubility	Insoluble (0.024 g/100 mL at 30°C)	Low mobility in water column	^{[1][5]}
Bioconcentration Factor (BCF)	Moderate potential	May accumulate in aquatic organisms	^[1]
Koc (Soil Adsorption Coefficient)	49 (estimated)	Very high mobility in soil	^[1]

Aquatic Toxicity

Specific LC₅₀ or EC₅₀ values for various aquatic organisms are not well-documented in the reviewed literature. The compound is, however, classified as a marine pollutant by the Department of Transportation (DOT) and for transport via the International Maritime Dangerous Goods (IMDG) code, indicating a recognized hazard to aquatic ecosystems.^[7] Further research is required to quantify its acute and chronic effects on representative aquatic species.

Table 3: Aquatic Ecotoxicity of **Carbon Tetrabromide**

Endpoint	Species	Duration	Value	Reference
LC ₅₀ / EC ₅₀	Fish	-	No data available	-
LC ₅₀ / EC ₅₀	Invertebrates (e.g., Daphnia)	-	No data available	-
EC ₅₀	Algae	-	No data available	-

Experimental Protocols

This section details a representative experimental design for assessing the in vivo toxicity of **carbon tetrabromide**, based on methodologies reported in the literature.

In Vivo Nephrotoxicity and Hepatotoxicity Study in Rodents

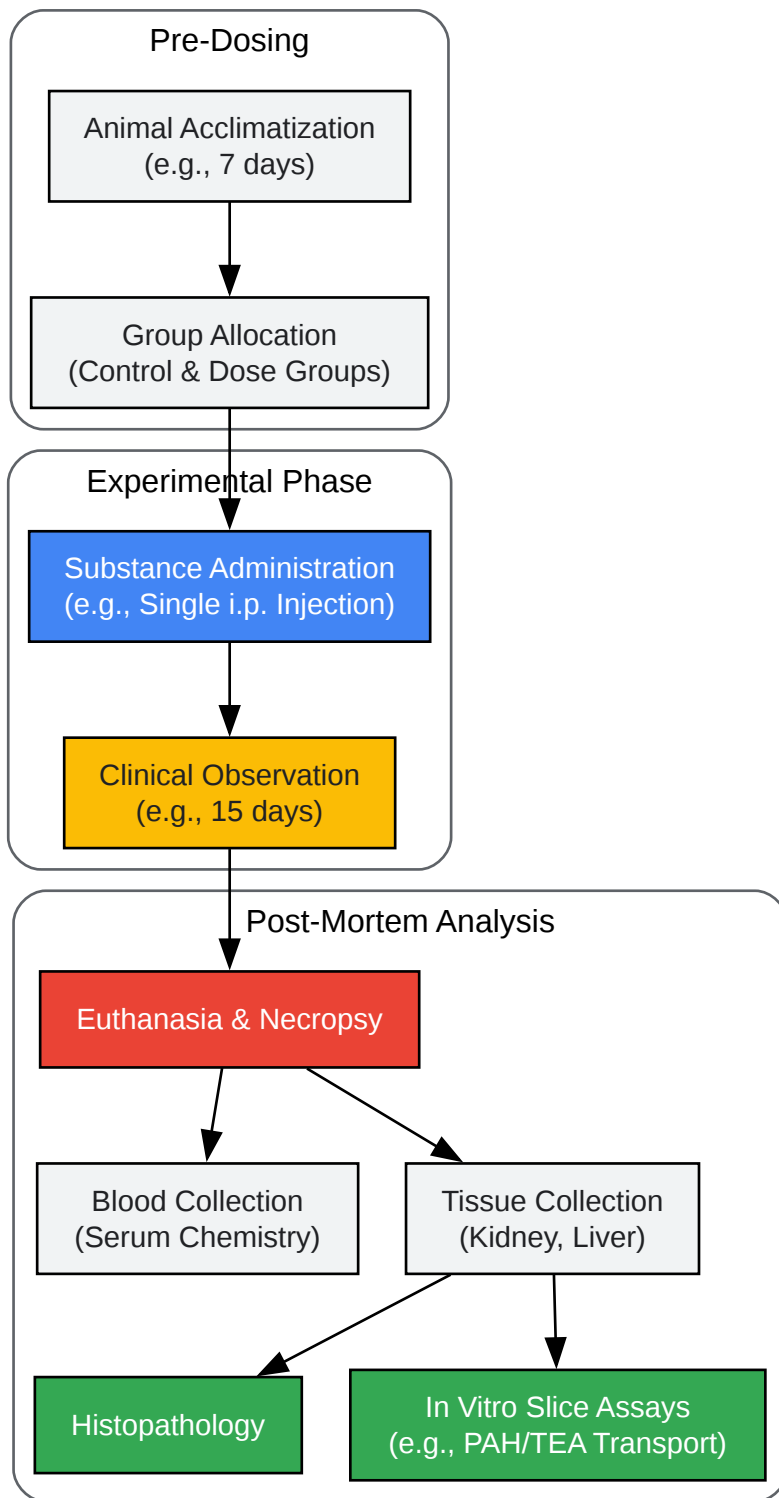
This protocol is adapted from a study investigating the renal and liver effects of **carbon tetrabromide** in rats.[8]

- Objective: To determine the nephrotoxic and hepatotoxic potential of **carbon tetrabromide** following acute exposure.
- Test System: Male Sprague-Dawley rats.
- Administration: A single intraperitoneal (i.p.) injection. The vehicle is typically corn oil.
- Dose Range: A dose range is selected to identify a dose-response relationship, for example, 25 to 125 µL/kg.[8] A control group receiving only the vehicle is mandatory.
- Observation Period: Animals are monitored for a set period post-administration (e.g., 15 days) for clinical signs of toxicity, changes in body weight, and alterations in water and food consumption.[8]
- Endpoints:
 - Renal Function: Parameters such as urine volume (to detect oliguria), pH (for aciduria), and osmolality are measured.[8] At the end of the study, kidney tissue slices can be used

for in vitro transport assays, such as measuring the accumulation of p-aminohippurate (PAH) for organic anion transport and tetraethylammonium (TEA) for organic cation transport.[8]

- Hepatic Function: Blood samples are collected for analysis of liver enzymes, such as Alanine Transaminase (ALT) and Aspartate Transaminase (AST), which are indicators of liver damage.[8]
- Histopathology: At necropsy, liver and kidney tissues are collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to identify pathological changes.[8]

Workflow for an In Vivo Rodent Toxicity Study

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Caption: A generalized workflow for an acute CBr₄ toxicity study in rodents.

Conclusion

Carbon tetrabromide presents a significant toxicological hazard, primarily targeting the liver and kidneys, with additional corrosive and irritant effects on the skin, eyes, and respiratory system. Its mechanism of action is likely driven by metabolic activation to form damaging free radicals. While its potential for environmental harm is recognized through its classification as a marine pollutant and moderate bioaccumulation potential, there is a notable gap in quantitative ecotoxicity data. Further research, particularly on aquatic organisms, is necessary to fully characterize its environmental risk profile. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for future toxicological assessments.

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References

- 1. Carbon tetrabromide | CBr₄ | CID 11205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. CARBON TETRABROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Carbon tetrabromide - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Possible nephrotoxic effect of carbon tetrabromide and its interaction with chlordecone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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